7-Benzoyl-2-phenylindolizine-1-carbonitrile
Description
Properties
CAS No. |
62456-05-7 |
|---|---|
Molecular Formula |
C22H14N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
7-benzoyl-2-phenylindolizine-1-carbonitrile |
InChI |
InChI=1S/C22H14N2O/c23-14-19-20(16-7-3-1-4-8-16)15-24-12-11-18(13-21(19)24)22(25)17-9-5-2-6-10-17/h1-13,15H |
InChI Key |
JYCIRJDTLSLYPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=C2C#N)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of indolizine derivatives, including 7-Benzoyl-2-phenylindolizine-1-carbonitrile, can be achieved through various synthetic routes. Classical methodologies such as the Scholtz or Chichibabin reactions have been widely used. Recent advances have introduced new strategies, including transition metal-catalyzed reactions and oxidative coupling . Industrial production methods often involve the use of pyridine or pyrrole scaffolds and selected methodologies leading to π-expanded indolizines .
Chemical Reactions Analysis
7-Benzoyl-2-phenylindolizine-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Anti-inflammatory Applications
Recent studies indicate that derivatives of indolizine, particularly 7-benzoyl-2-phenylindolizine-1-carbonitrile, exhibit significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. A series of methyl 3-(substituted benzoyl)-7-substituted indolizine-1-carboxylate analogues were evaluated for COX-2 inhibition, with one compound showing an IC50 value comparable to indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID) . This suggests potential for developing effective anti-inflammatory agents.
Antimicrobial Activity
Indolizine derivatives have been extensively studied for their antimicrobial properties. Research has demonstrated that various synthesized indolizines, including 7-benzoyl-2-phenylindolizine-1-carbonitrile, show activity against several pathogenic bacteria and fungi. Notably, studies reported effective inhibition against strains such as Escherichia coli, Staphylococcus aureus, and Candida albicans . The dual antibacterial and antifungal efficacy of these compounds positions them as promising candidates for treating infections.
Anticancer Properties
The anticancer potential of indolizine derivatives is another significant application area. Investigations have shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study highlighted the substantial in vitro anti-proliferative activities of indolizine-glyoxylamide derivatives against multiple drug-resistant cancer cell lines . The mechanisms behind this activity often involve inducing apoptosis through reactive oxygen species (ROS) pathways .
Other Therapeutic Potentials
Beyond anti-inflammatory and antimicrobial applications, indolizines have been identified as having antidiabetic, antihistaminic, and antitubercular properties. Their ability to interact with multiple biological targets makes them versatile scaffolds in drug discovery .
Summary of Findings
The following table summarizes the key applications and findings related to 7-benzoyl-2-phenylindolizine-1-carbonitrile:
Mechanism of Action
The mechanism of action of 7-Benzoyl-2-phenylindolizine-1-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some indolizine derivatives have been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Position 1 : Replacing the ethyl ester (logP 1.599–5.726 ) with a carbonitrile likely reduces lipophilicity, enhancing aqueous solubility.
- Core Structure : Indolizines (vs. indoles) exhibit distinct aromaticity and electronic properties due to the fused pyridine ring, influencing reactivity and binding interactions.
Spectroscopic Characterization
- Carbonitrile Group : IR absorbance for C≡N in the target compound is expected at ~2227–2231 cm⁻¹, consistent with aryl nitriles in related indolizines and indoles .
- Carbonyl Stretching : The benzoyl C=O peak (~1680 cm⁻¹) would appear at lower wavenumbers than ester carbonyls (1735–1650 cm⁻¹ ), reflecting electronic differences.
Biological Activity
7-Benzoyl-2-phenylindolizine-1-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Information:
- CAS Number: 62456-05-7
- Molecular Formula: C17H14N2O
- Molecular Weight: 266.31 g/mol
- IUPAC Name: 7-benzoyl-2-phenylindolizine-1-carbonitrile
Synthesis
The synthesis of 7-benzoyl-2-phenylindolizine-1-carbonitrile typically involves a multi-step process, including:
- Formation of Indolizine Core: The initial step includes the cyclization of appropriate precursors to form the indolizine framework.
- Benzoylation: The introduction of the benzoyl group is achieved through acylation reactions.
- Cyanation: The carbonitrile group is introduced via nucleophilic substitution methods.
Biological Activities
7-Benzoyl-2-phenylindolizine-1-carbonitrile exhibits a variety of biological activities, which can be categorized as follows:
1. Anticancer Activity:
Research indicates that compounds with indolizine structures often exhibit anticancer properties. For instance, studies have shown that related indolizines can induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation .
2. Anti-inflammatory Properties:
Indolizine derivatives have been reported to possess anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in the inflammatory process .
3. Antimicrobial Effects:
Some studies suggest that indolizines can demonstrate antimicrobial activities against various pathogens, potentially making them useful candidates for developing new antibiotics .
The mechanisms through which 7-benzoyl-2-phenylindolizine-1-carbonitrile exerts its biological effects include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression and inflammation, such as COX enzymes.
- Cellular Uptake and Targeting: Similar compounds have been shown to enter cancer cells via specific transporters, leading to targeted therapeutic effects .
Study on Anticancer Activity
A study conducted on related indolizines demonstrated their ability to induce apoptosis in liver cancer cells through lysosomal targeting, highlighting their potential as dual-functional agents for cancer therapy .
Anti-inflammatory Research
In vitro assays evaluating the COX inhibitory activity of various indolizines showed promising results, with certain derivatives exhibiting significant inhibition comparable to established anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 7-Benzoyl-2-phenylindolizine-1-carbonitrile | Anticancer, Anti-inflammatory | Enzyme inhibition |
| Indole derivatives | Antimicrobial | Disruption of cell membranes |
| Phenanthroline-based indolizines | Antitumor | DNA intercalation |
Q & A
Q. How can synthetic protocols be validated for reproducibility across labs?
- Methodological Answer :
- Detailed Reaction Logs : Document exact conditions (e.g., N2 atmosphere, 0.1% H2O in solvents) .
- Round-Robin Testing : Collaborate with independent labs to replicate yields (±5% variance acceptable) .
- Open-Access Data Sharing : Publish NMR spectra, HPLC chromatograms, and crystallographic data in repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
